molecular formula C19H17N5O3S2 B6115857 [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-5-yl)methanone

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-5-yl)methanone

Cat. No.: B6115857
M. Wt: 427.5 g/mol
InChI Key: LZNSQGVGTYQZRU-UHFFFAOYSA-N
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Description

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and an indole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiadiazole sulfonyl chloride, which is then reacted with piperazine to form the sulfonyl piperazine intermediate. This intermediate is subsequently coupled with an indole derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives. Reduction: Reduction reactions can target the benzothiadiazole ring, potentially converting it into different reduced forms. Substitution: The compound is also prone to substitution reactions, especially at the piperazine and indole rings, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions. Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed. Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Industry: In the industrial sector, it may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to particular enzymes or receptors, thereby modulating their activity. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The piperazine ring provides a flexible scaffold that can interact with various biological targets, while the indole group contributes to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

    4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Similar structure but with a different position of the indole group.

    4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Another isomer with the indole group at a different position.

    4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Variation in the position of the indole group.

Uniqueness: The unique combination of the benzothiadiazole, piperazine, and indole moieties in 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19(14-4-5-15-13(12-14)6-7-20-15)23-8-10-24(11-9-23)29(26,27)17-3-1-2-16-18(17)22-28-21-16/h1-7,12,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNSQGVGTYQZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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